molecular formula C10H11ClO B12847912 5-Ethyl-3-methylbenzoyl chloride

5-Ethyl-3-methylbenzoyl chloride

Cat. No.: B12847912
M. Wt: 182.64 g/mol
InChI Key: UITJTIQBZAKYTO-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylbenzoyl chloride is a substituted benzoyl chloride featuring an ethyl group at the 5-position and a methyl group at the 3-position of the benzene ring. As an acyl chloride, it is highly reactive, serving as a critical intermediate in organic synthesis for introducing the 5-ethyl-3-methylbenzoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic acyl substitution to form esters, amides, or ketones. The ethyl and methyl substituents influence its electronic and steric properties, modulating solubility, stability, and reactivity compared to simpler benzoyl chlorides .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-ethyl-5-methylbenzoyl chloride

InChI

InChI=1S/C10H11ClO/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6H,3H2,1-2H3

InChI Key

UITJTIQBZAKYTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-3-methylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 5-ethyl-3-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 5-ethyl-3-methylbenzoyl chloride follows similar principles but on a larger scale. The process involves the continuous feeding of 5-ethyl-3-methylbenzoic acid and thionyl chloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylbenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form 5-ethyl-3-methylbenzoic acid and hydrochloric acid.

    Reduction: Can be reduced to 5-ethyl-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.

    Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    5-Ethyl-3-methylbenzoic acid: Formed from hydrolysis.

    5-Ethyl-3-methylbenzyl alcohol: Formed from reduction.

Scientific Research Applications

5-Ethyl-3-methylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Utilized in the development of new drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Electronic Effects

a. Substituent Position and Type

  • 3-Methylbenzoyl Chloride : The methyl group at the meta position provides mild electron-donating inductive effects, slightly deactivating the carbonyl carbon. However, steric hindrance is minimal compared to 5-Ethyl-3-methylbenzoyl chloride, leading to faster reaction rates in nucleophilic substitutions.
  • Its electron-donating effect is stronger than methyl, further reducing electrophilicity at the carbonyl.
  • 3,5-Dimethylbenzoyl Chloride: Dual methyl groups at meta positions create significant steric hindrance, reducing reactivity compared to mono-substituted analogs. The combined electron-donating effects further deactivate the carbonyl group.

Key Insight : 5-Ethyl-3-methylbenzoyl chloride combines steric bulk (from ethyl and methyl) and electronic deactivation, making it less reactive than unsubstituted benzoyl chloride but more reactive than heavily substituted derivatives .

Reactivity in Acylation Reactions

Benzoyl chlorides react with nucleophiles (e.g., amines, alcohols) to form amides or esters. Substituents critically influence reactivity:

  • Electron-Withdrawing Groups (e.g., NO₂): Increase carbonyl electrophilicity, accelerating reactions.
  • Electron-Donating Groups (e.g., -CH₃, -C₂H₅) : Reduce electrophilicity, slowing reactions.

Comparison Table :

Compound Substituents Reactivity (Relative to Benzoyl Chloride) Key Application
Benzoyl chloride None High (Baseline) Broad synthetic uses
3-Methylbenzoyl chloride 3-CH₃ Moderate Pharmaceuticals, dyes
5-Ethyl-3-methylbenzoyl chloride 3-CH₃, 5-C₂H₅ Low-Moderate Specialty chemicals, agrochemicals
3,5-Dimethylbenzoyl chloride 3-CH₃, 5-CH₃ Low Polymers, controlled-release systems

Notes:

  • The ethyl group in 5-Ethyl-3-methylbenzoyl chloride contributes to steric hindrance, particularly in reactions with bulky nucleophiles like tertiary amines .
  • Synthesis methods for analogous compounds (e.g., benzyl chlorides in ) often use thionyl chloride (SOCl₂), suggesting similar routes for preparing 5-Ethyl-3-methylbenzoyl chloride from its carboxylic acid precursor .

Solubility and Physical Properties

Alkyl substituents enhance lipophilicity, reducing solubility in polar solvents. For example:

  • Benzoyl chloride : Miscible with polar solvents like dichloromethane.
  • 5-Ethyl-3-methylbenzoyl chloride : Likely requires less polar solvents (e.g., toluene) for reactions, aligning with methods in , where CH₂Cl₂ was used for benzyl chloride synthesis .

Biological Activity

5-Ethyl-3-methylbenzoyl chloride is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure and reactivity make it a valuable compound for synthesizing other biologically active molecules. This article explores the biological activity of 5-Ethyl-3-methylbenzoyl chloride, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Ethyl-3-methylbenzoyl chloride has the following chemical structure:

  • Molecular Formula : C11H13ClO
  • Molecular Weight : 210.67 g/mol
  • CAS Number : 16534-92-6

The compound features a benzoyl group with ethyl and methyl substituents, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 5-Ethyl-3-methylbenzoyl chloride exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Anticancer Potential

In vitro studies have demonstrated that 5-Ethyl-3-methylbenzoyl chloride possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific signaling pathways involved in cell proliferation suggests potential as a therapeutic agent in cancer treatment.

The biological activity of 5-Ethyl-3-methylbenzoyl chloride is primarily attributed to its interaction with cellular targets. The compound is believed to act by:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways within microbial and cancer cells.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Modulation of Cell Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 5-Ethyl-3-methylbenzoyl chloride against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The findings indicate that the compound has a promising antimicrobial profile, particularly against Gram-positive bacteria.

Study on Anticancer Activity

In another study, the anticancer effects of 5-Ethyl-3-methylbenzoyl chloride were assessed using human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, as shown in Table 2:

Concentration (μM)Cell Viability (%)
0100
1085
2565
5040

The study concluded that the compound effectively reduces cell viability, suggesting its potential as an anticancer agent.

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